molecular formula C9H10BrN B1275206 6-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 22190-35-8

6-Bromo-1,2,3,4-tetrahydroquinoline

Cat. No.: B1275206
CAS No.: 22190-35-8
M. Wt: 212.09 g/mol
InChI Key: WEHMHBSITKCQBY-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H10BrN. It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 6th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or toluene, under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline and its derivatives.

    Reduction Products: Dihydroquinoline derivatives

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific substitution pattern and the resulting chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHMHBSITKCQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405817
Record name 6-bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22190-35-8
Record name 6-bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3,4-tetrahydroquinoline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (100 mg) in N,N-dimethylformamide (1 ml), a solution of N-bromosuccinimide (134 mg) in N,N-dimethylformamide (1 ml) was added dropwise under ice cooling and stirred at the same temperature for 1 hour. The reaction mixture was diluted with water and extracted with ethyl acetate. The extracted organic layer was washed sequentially with water and brine, dried over anhydrous magnesium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure to give 6-bromo-1,2,3,4-tetrahydroquinoline (137 mg) as a yellow oil.
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100 mg
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134 mg
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Synthesis routes and methods III

Procedure details

NBS (28 g, 158 mmol) was added to a solution of 1,2,3,4-tetrahydroquinoline (20 g, 150.16 mmol) in carbon tetrachloride (200 mL). The resulting solution was stirred for 3 h at 0° C., extracted with dichloromethane (3×50 mL) and concentrated in vacuo to give a residue, which was applied onto a silica gel column with 1% ethyl acetate in petroleum ether to give 6-bromo-1,2,3,4-tetrahydroquinoline as a yellow solid (11 g, 35%).
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28 g
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20 g
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200 mL
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Synthesis routes and methods IV

Procedure details

A solution of 6-bromo-2,3-dihydro-1H-quinolin-3-one (0.05 g, 0.219 mmol) in THF (20 mL) and aqueous sodium carbonate (5 mL) was treated with aluminum trichloride (0.116 g, 0.9 mmol) and lithium aluminum hydride (33 mg, 0.9 mmol) The reaction was refluxed for 18 h. and cooled down. The filtrate evaporated to dryness, taken up in water and extracted with EtOAc (3×). Ethyl acetate extracts were dried over sodium sulfate and concentrated. The crude residue was purified by flash chromatography (hexane/EtOAc, 1:3) to afford 6-bromo-2,3-dihydro-1H-quinoline (0.040 g, 87%). LRMS (ES+): 211.3 (M+H)+.
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0.116 g
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33 mg
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydroquinoline
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6-Bromo-1,2,3,4-tetrahydroquinoline
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Reactant of Route 6
6-Bromo-1,2,3,4-tetrahydroquinoline
Customer
Q & A

Q1: What are the key structural features of 6-Bromo-1,2,3,4-tetrahydroquinoline as observed in the study?

A1: The study on this compound-8-carbonitrile highlights the compound's crystal structure. Notably, the piperidine ring exhibits conformational flexibility, as evidenced by one of its methylene groups being disordered over two positions. This disorder results in two distinct envelope conformations for the molecule. Furthermore, the crystal structure reveals the formation of inversion dimers, facilitated by pairs of N—H⋯N hydrogen bonds that create R22(12) loops.

Q2: Does the addition of substituents to the core this compound structure affect its conformation?

A2: While the provided research focuses on this compound-8-carbonitrile , a different study investigated 2-methyl-4-(N-acetanylino)-6-bromo-1,2,3,4-tetrahydroquinoline . Although specific conformational details for this derivative weren't provided, the presence of additional substituents (methyl and N-acetanylino groups) at different positions will likely influence the molecule's overall conformation and potentially its interactions with other molecules.

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